Linalyl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)

Synonyms

Canonical SMILES

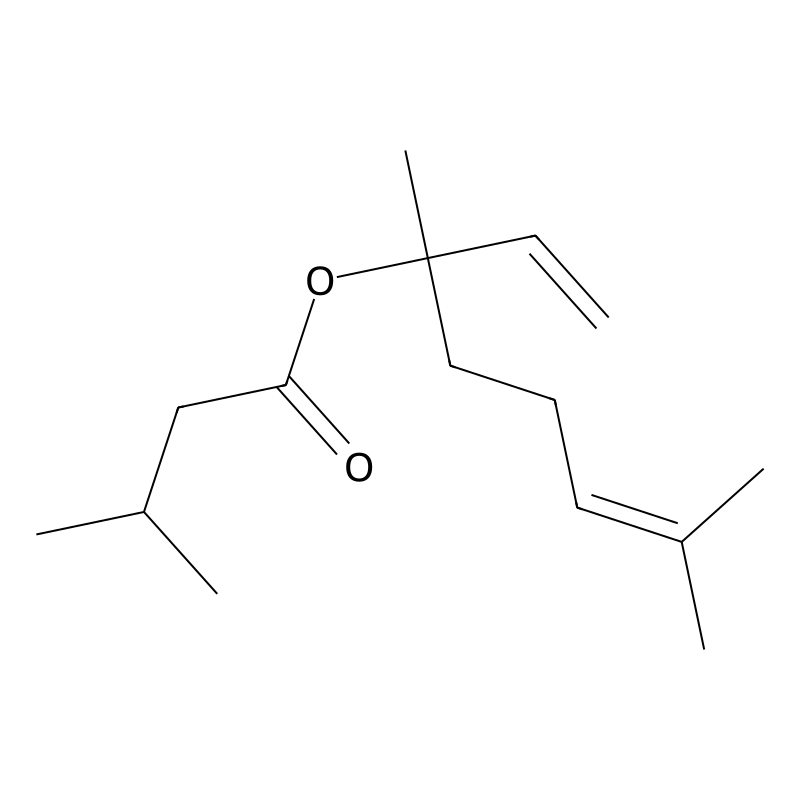

Linalyl isovalerate is an ester compound derived from linalool and isovaleric acid, with the chemical formula C₁₅H₂₆O₂ and a CAS Registry Number of 1118-27-0. This compound is known for its pleasant, fruity aroma and is commonly used in the fragrance and flavoring industries. It exhibits a unique combination of floral and herbal notes, making it suitable for various applications in perfumery and food products .

- Generally, linalyl isovalerate is considered safe for consumption at levels typically encountered in food [].

- However, as with most substances, concentrated or excessive intake can cause irritation or other health effects.

- Safety data sheets (SDS) provide detailed information on handling and safety precautions, though one may need to consult commercial suppliers for this information.

Antimicrobial and antifungal properties

Studies have investigated the potential of linalyl isovalerate as an antimicrobial and antifungal agent. Research suggests it exhibits activity against various bacteria and fungi, including foodborne pathogens and yeasts. However, further studies are needed to determine its efficacy and safety in practical applications [, ].

Insecticidal and repellent properties

Linalyl isovalerate has been explored for its potential as an insecticide and repellent against various insect pests. Studies have shown it to possess insecticidal activity against some mosquito species and repellent properties against flies and ticks [, ]. However, similar to its antimicrobial properties, more research is required to assess its effectiveness and safety in real-world settings.

Anti-inflammatory and wound healing properties

Emerging research suggests that linalyl isovalerate might possess anti-inflammatory and wound healing properties. Studies have shown it to reduce inflammation and promote wound healing in animal models []. However, further research is necessary to understand the mechanisms underlying these effects and to evaluate its potential for therapeutic applications in humans.

Potential applications in other areas

Preliminary research has explored the potential of linalyl isovalerate in other areas, including:

Linalyl isovalerate undergoes hydrolysis in biological systems, primarily catalyzed by carboxylesterases. This reaction breaks down linalyl isovalerate into linalool and isovaleric acid. The hydrolysis rate is influenced by pH levels; for instance, it occurs rapidly in acidic environments, such as gastric fluids, with a half-life of less than 5 minutes . In neutral conditions, the hydrolysis process slows down significantly .

Additionally, linalyl isovalerate can participate in oxidation reactions when exposed to air, leading to the formation of various byproducts, some of which may be allergenic .

Linalyl isovalerate can be synthesized through the esterification of linalool with isovaleric acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

textLinalool + Isovaleric Acid → Linalyl Isovalerate + Water

The reaction conditions may vary based on desired yield and purity levels but generally involve heating under reflux to drive the reaction to completion.

Uniqueness: Linalyl isovalerate stands out due to its specific fruity flavor profile combined with herbal notes, making it particularly versatile in both flavoring and fragrance applications. Its unique hydrolysis behavior also differentiates it from other similar esters, which may exhibit different metabolic pathways or effects upon breakdown.

Plant Sources and Distribution

Linalyl isovalerate has been identified as a naturally occurring compound in various plant species, though its distribution appears to be relatively limited compared to other monoterpene esters [1] [2]. The compound has been specifically reported to occur naturally in two members of the Salvia genus: Salvia officinalis and Salvia spinosa [1] [2]. These findings represent the primary documented natural sources of linalyl isovalerate in botanical literature.

The Salvia genus, comprising approximately 900 species within the Lamiaceae family, represents one of the largest genera in this botanical family [10]. The occurrence of linalyl isovalerate in Salvia species aligns with the well-documented presence of various terpenoid compounds in plants of the Lamiaceae family, which are known for their rich essential oil profiles containing diverse monoterpene alcohols and their corresponding esters [10] [14].

Chemical Classification and Metabolic Context

Linalyl isovalerate belongs to the class of organic compounds known as acyclic monoterpenoids, specifically classified as monoterpenes that do not contain a cyclic structure [3] [11]. Within the broader context of plant secondary metabolism, this compound represents an ester formed between the monoterpene alcohol linalool and isovaleric acid (3-methylbutanoic acid) [1] [2].

The compound's molecular formula is C15H26O2 with a molecular weight of 238.37 atomic mass units [1] [2]. Its systematic chemical name is 3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate, reflecting its structural composition as an ester of linalool [11].

Biodistribution Patterns in Plant Tissues

Research on terpenoid ester distribution in plant tissues suggests that compounds like linalyl isovalerate may exhibit specific patterns of accumulation and storage within plant organs [20]. Studies on related monoterpene esters indicate that these compounds can be found in various plant tissues, including leaves, flowers, and stems, where they may serve multiple ecological functions [15] [21].

The biosynthesis and accumulation of linalyl acetate, a closely related compound, has been extensively studied in plants such as Mentha citrata, providing insights into the potential metabolic pathways involved in linalyl ester production [4]. These studies demonstrate that linalyl esters are synthesized via the non-mevalonate pathway, also known as the 1-deoxyxylulose phosphate pathway [4].

Quantitative Distribution Data

| Plant Species | Tissue Type | Detection Method | Reference |

|---|---|---|---|

| Salvia officinalis | Not specified | Chemical analysis | [1] |

| Salvia spinosa | Not specified | Chemical analysis | [1] |

Linalool Biosynthesis Pathway

The biosynthesis of linalyl isovalerate begins with the formation of its alcohol component, linalool, through well-characterized monoterpene biosynthetic pathways. Linalool biosynthesis proceeds through the methylerythritol phosphate pathway in plant plastids, representing the primary route for monoterpene formation [1] [2].

The pathway initiates with the condensation of three acetyl-coenzyme A molecules through the mevalonate pathway, generating isopentenyl pyrophosphate and dimethylallyl pyrophosphate as fundamental building blocks [3]. These five-carbon precursors undergo enzymatic condensation catalyzed by geranyl diphosphate synthase (EC 2.5.1.1) to form geranyl diphosphate, the direct precursor for linalool formation [2].

Linalool synthase enzymes (EC 4.2.3.25 for S-linalool synthase and EC 4.2.3.26 for R-linalool synthase) catalyze the conversion of geranyl diphosphate to linalool through a metal-dependent ionization mechanism [4]. The reaction involves the formation of a geranyl cation intermediate that undergoes isomerization via linalyl diphosphate to generate the linalyl cation, which subsequently reacts with water to yield linalool [4].

Research conducted on clary sage (Salvia sclarea) demonstrated that the methylerythritol phosphate pathway serves as the primary source of isoprenoid precursors for linalool biosynthesis [1]. Inhibitor studies using fosmidomycin, a specific inhibitor of the methylerythritol phosphate pathway, resulted in a 97% reduction in linalyl acetate production, confirming the dominance of this pathway over the mevalonate pathway for monoterpene synthesis [1].

Isovaleric Acid Biosynthesis

Isovaleric acid, the carboxylic acid component of linalyl isovalerate, is synthesized through multiple biosynthetic routes depending on the organism and metabolic context. The primary pathway involves the catabolism of the branched-chain amino acid leucine through a well-characterized enzymatic sequence [5] [6].

The leucine catabolic pathway begins with transamination of leucine to α-ketoisocaproic acid, catalyzed by branched-chain aminotransferase (EC 2.6.1.42) requiring pyridoxal phosphate as a cofactor [6]. The enzyme purified from Clostridium bifermentans exhibited a molecular weight of approximately 190,000 Da, composed of six identical subunits, with a Km value for leucine of 7.0 mM [7].

The second enzymatic step involves the decarboxylation of α-ketoisocaproic acid to isovaleric acid, catalyzed by α-ketoisocaproic acid decarboxylase (EC 4.1.1.72) [6]. This enzyme, also purified from Clostridium bifermentans, demonstrated a molecular weight of 240,000 Da and required flavin adenine dinucleotide and coenzyme A for optimal activity [7]. The enzyme exhibited a Km value for α-ketoisocaproic acid of 4.2 mM with optimal activity at pH 8.0 [7].

Alternative biosynthetic routes to isovaleric acid include bacterial fermentation processes where gut bacteria convert leucine to isovaleric acid through similar enzymatic mechanisms [8]. Additionally, industrial synthesis involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, followed by oxidation to isovaleric acid [9].

Ester Formation Mechanisms

The formation of linalyl isovalerate involves the enzymatic coupling of linalool with isovaleric acid or its activated coenzyme A derivative. This process occurs through acyltransferase-mediated reactions that represent a critical step in monoterpene ester biosynthesis [10] [11].

Monoterpenol O-acetyltransferase (EC 2.3.1.69) catalyzes the general reaction between acetyl-coenzyme A and monoterpene alcohols to form monoterpene acetate esters [10]. While this enzyme shows specificity for acetyl-coenzyme A, related alcohol acyltransferases demonstrate broader substrate specificity for various acyl-coenzyme A derivatives, including isovaleryl-coenzyme A [11].

Recent research has identified alcohol acyltransferases with enhanced specificity for tertiary monoterpene alcohols such as linalool [11]. These enzymes, exemplified by AAT9-1-c, exhibit turnover numbers significantly higher than previously characterized acyltransferases, with Km values for linalool exceeding 60 mM [11]. The enzyme demonstrates preferential activity toward tertiary monoterpene alcohols over primary alcohols such as geraniol [11].

Studies using immobilized lipases have successfully demonstrated the enzymatic production of linalyl esters under optimized conditions [12]. Novozym 435 lipase achieved optimal conversion rates of 5.58% for linalyl ester production at 70°C with 5 weight percent enzyme concentration and a 1:1 acid to alcohol molar ratio [12].

Metabolic Integration and Regulation

The biosynthesis of linalyl isovalerate represents a convergence of monoterpene and branched-chain fatty acid metabolism, requiring coordination between multiple metabolic pathways. The methylerythritol phosphate pathway operates under circadian control, influencing the temporal regulation of monoterpene production [1] [13].

Research on clary sage revealed that both sclareol and linalyl acetate biosynthesis occur predominantly in glandular trichomes, specialized epidermal structures that serve as biochemical factories for terpenoid production [1]. These structures accumulate the compounds to approximately 6% of calyx dry mass at peak production stages [1].

The metabolic fate of linalyl esters involves hydrolysis by esterases to release linalool and the corresponding carboxylic acid [14]. Studies on Pseudomonas incognita demonstrated that linalyl acetate metabolism proceeds with the acetoxy group intact, forming metabolites such as linalool-8-carboxylic acid and related compounds [15].

| Metabolic Pathway | Key Enzymes | Cofactors | Km Values | Cellular Location |

|---|---|---|---|---|

| Linalool biosynthesis | Linalool synthase | Mg2+, Mn2+ | GDP (substrate) | Plastids |

| Isovaleric acid biosynthesis | Branched-chain aminotransferase | Pyridoxal phosphate | Leucine: 7.0 mM | Mitochondria |

| Ester formation | Alcohol acyltransferase | Acyl-CoA | Linalool: >60 mM | Cytosol |

| Ester hydrolysis | Esterases | H2O | Variable | Cytosol |

Enzymatic Characteristics and Kinetic Properties

The enzymatic systems involved in linalyl isovalerate biosynthesis exhibit distinct kinetic properties and regulatory mechanisms. Linalool synthase enzymes demonstrate strict substrate specificity for geranyl diphosphate while producing both R- and S-enantiomers of linalool depending on the specific enzyme variant [16] [4].

The branched-chain amino acid dehydrogenase complex responsible for isovaleric acid formation operates through a flavin adenine dinucleotide-dependent mechanism [5]. Isovaleryl-coenzyme A dehydrogenase (EC 1.3.8.4) catalyzes the conversion of isovaleryl-coenzyme A to 3-methylcrotonyl-coenzyme A, representing a key regulatory step in leucine catabolism [5].

Alcohol acyltransferases involved in monoterpene ester formation demonstrate varying substrate specificities depending on their structural characteristics [11]. Enzymes with enhanced activity toward tertiary monoterpene alcohols typically exhibit lower activity toward primary alcohols, suggesting active site architectures optimized for specific substrate geometries [11].

Physical Description

colourless to pale yellow liquid with a sweet, fruity citrusy odou

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 235 of 274 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 274 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes